
Diisopropyl (4-bromopyridin-3-yl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl (4-bromopyridin-3-yl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group attached to a bromopyridine moiety, making it a valuable intermediate in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-bromopyridin-3-yl)boronate typically involves the halogen-metal exchange reaction followed by borylation. The process begins with the treatment of 4-bromopyridine with a metalating agent such as n-butyllithium or a Grignard reagent to form the corresponding organometallic intermediate. This intermediate is then reacted with a boron source, such as triisopropyl borate, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl (4-bromopyridin-3-yl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . Additionally, it can participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Diisopropyl (4-bromopyridin-3-yl)boronate has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of diisopropyl (4-bromopyridin-3-yl)boronate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronate ester group facilitates the transmetalation step, making the reaction efficient and selective.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the bromopyridine moiety.
Diisopropyl (4-chloropyridin-3-yl)boronate: Similar structure but with a chlorine atom instead of bromine.
Diisopropyl (4-fluoropyridin-3-yl)boronate: Contains a fluorine atom, offering different reactivity and selectivity.
Uniqueness
Diisopropyl (4-bromopyridin-3-yl)boronate is unique due to its bromopyridine moiety, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine atom enhances the compound’s ability to participate in halogen-metal exchange reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H17BBrNO2 |
|---|---|
Molekulargewicht |
285.98 g/mol |
IUPAC-Name |
(4-bromopyridin-3-yl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H17BBrNO2/c1-8(2)15-12(16-9(3)4)10-7-14-6-5-11(10)13/h5-9H,1-4H3 |
InChI-Schlüssel |
ZSMFXQOZORWCHJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CN=C1)Br)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


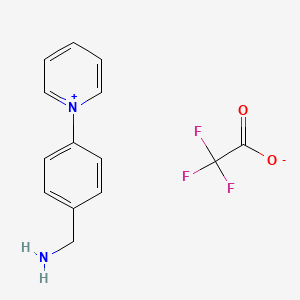


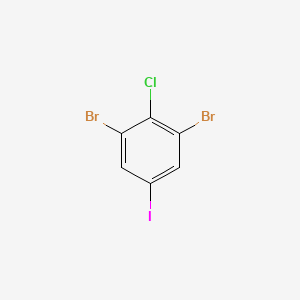
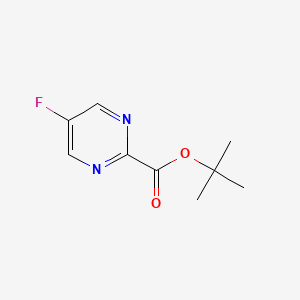
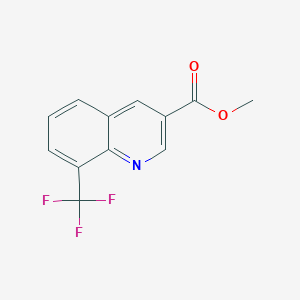


![Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B15332081.png)
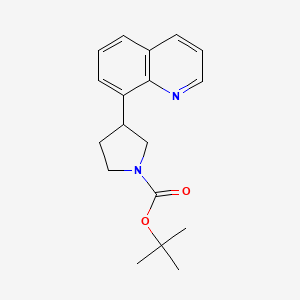



![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)
